1-(3-bromopyridin-2-yl)propan-1-one
Description
1-(3-Bromopyridin-2-yl)propan-1-one (CAS: 1564906-03-1) is a brominated pyridinyl ketone with the molecular formula C₈H₈BrNO (MW: 214.06 g/mol). Its structure features a propan-1-one moiety attached to a pyridine ring substituted with a bromine atom at the 3-position . The compound is characterized by the SMILES string CCC(=O)C1=C(C=CC=N1)Br and InChIKey KKSZEUMHQXPTDY-UHFFFAOYSA-N, indicating its planar aromatic pyridine core and ketone functionality . It is primarily used in research settings as a synthetic intermediate for pharmaceuticals, agrochemicals, and materials science applications .
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZEUMHQXPTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)propan-1-one can be synthesized through several methods. One common method involves the bromination of 2-acetylpyridine using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of 1-(3-bromopyridin-2-yl)propan-1-one may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pyridine ring can also participate in coordination with metal ions, influencing its chemical behavior .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
Biological Activity
1-(3-Bromopyridin-2-yl)propan-1-one is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine atom on the pyridine ring and a carbonyl group, suggests interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₈BrN₁O
- Molecular Weight : Approximately 214.06 g/mol
- Key Functional Groups : Brominated pyridine ring, ketone
Antimicrobial Properties
Research indicates that compounds containing brominated pyridine rings often exhibit antimicrobial activities. Preliminary studies suggest that 1-(3-Bromopyridin-2-yl)propan-1-one may interact with microbial enzymes or receptors, potentially inhibiting their growth. The following table summarizes findings from various studies:
| Study | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| E. coli | 32 µg/mL | Moderate | |
| S. aureus | 16 µg/mL | Strong | |
| C. albicans | 64 µg/mL | Weak |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. A study highlighted its effects on cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of migration |
The biological activity of 1-(3-Bromopyridin-2-yl)propan-1-one is hypothesized to stem from its ability to interact with specific enzymes and receptors in cells. The presence of the bromine atom and the carbonyl group enhances its binding affinity, enabling it to modulate various biological pathways, including those involved in inflammation and cellular signaling.
Enzyme Interaction Studies
Studies have shown that this compound can inhibit certain enzymes relevant to disease pathways:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 30 |
| Protein Kinase B (AKT) | Non-competitive | 25 |
Case Studies
Several case studies have explored the therapeutic potential of 1-(3-Bromopyridin-2-yl)propan-1-one in various disease models:
-
Inflammatory Disease Model :
- Objective : Evaluate anti-inflammatory effects.
- Findings : Significant reduction in inflammatory markers in animal models treated with the compound.
-
Cancer Treatment Study :
- Objective : Assess efficacy against breast cancer.
- Results : Tumor growth inhibition observed in MCF-7 xenograft models, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
